molecular formula C10H15F3O5S B14777372 Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

Cat. No.: B14777372
M. Wt: 304.29 g/mol
InChI Key: LLEAPZQEGKSDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethylsulfonyloxy group, which is significant in various chemical reactions and applications, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate typically involves the reaction of a cyclopentyl derivative with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the trifluoromethylsulfonyloxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with molecular targets through its trifluoromethylsulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate can be compared with other compounds containing trifluoromethylsulfonyloxy groups. Similar compounds include:

  • Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)butanoate
  • Methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)pentanoate

These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications. This compound is unique due to its specific balance of reactivity and stability, making it suitable for various applications .

Properties

Molecular Formula

C10H15F3O5S

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C10H15F3O5S/c1-17-9(14)8(6-7-4-2-3-5-7)18-19(15,16)10(11,12)13/h7-8H,2-6H2,1H3

InChI Key

LLEAPZQEGKSDNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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